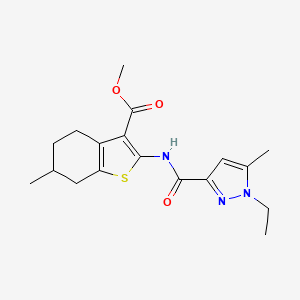

methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core with a pyrazole-amide substituent and a methyl ester group. The tetrahydrobenzothiophene moiety (4,5,6,7-tetrahydro-1-benzothiophene) provides partial saturation, enhancing conformational flexibility compared to fully aromatic systems. The pyrazole ring, substituted with ethyl and methyl groups at positions 1 and 5, respectively, is linked via an amide bridge to the benzothiophene core. This compound’s structural complexity necessitates advanced crystallographic tools (e.g., SHELX ) for accurate structural elucidation and validation .

Properties

IUPAC Name |

methyl 2-[(1-ethyl-5-methylpyrazole-3-carbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-5-21-11(3)9-13(20-21)16(22)19-17-15(18(23)24-4)12-7-6-10(2)8-14(12)25-17/h9-10H,5-8H2,1-4H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQCBPFTTPJCID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the construction of the tetrahydrobenzo[b]thiophene moiety. The final step involves the coupling of these two fragments under specific reaction conditions, such as the use of catalysts and solvents .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrazole or thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings .

Scientific Research Applications

Methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Differences :

- Connectivity: The target compound uses an amide linkage (C–N–C=O) to bridge the pyrazole and benzothiophene, whereas 7a/7b employ a methanone group (C=O).

- Core Saturation : The tetrahydrobenzothiophene core introduces conformational flexibility absent in 7a/7b’s fully aromatic thiophene.

- Substituent Effects: The methyl ester in the target compound may improve solubility in polar solvents compared to 7a’s cyano group or 7b’s ethyl carboxylate.

Crystallographic and Hydrogen-Bonding Analysis

The target compound’s amide group facilitates N–H···O/S hydrogen bonds , akin to triazole-thione derivatives in , where N–H···S interactions stabilize supramolecular assemblies . Computational tools like Mercury CSD 2.0 enable comparative analysis of packing motifs (e.g., void spaces, intermolecular interactions) between the target and analogues . For example, the tetrahydrobenzothiophene’s partial saturation may reduce π-stacking interactions compared to aromatic thiophenes in 7a/7b, favoring alternative packing modes.

Biological Activity

Methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound comprises several structural components that contribute to its biological activity:

- Pyrazole Ring : A five-membered heterocyclic structure known for its diverse pharmacological properties.

- Benzothiophene Moiety : This fused ring system enhances the compound's lipophilicity and biological interactions.

- Amido Group : Imparts additional functional properties that may influence the compound's activity.

Pharmacological Activities

Research has indicated that compounds containing pyrazole and benzothiophene frameworks exhibit a wide range of biological activities:

- Anti-inflammatory : Some derivatives have shown significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6, comparable to standard anti-inflammatory drugs such as dexamethasone .

- Antimicrobial : Pyrazole derivatives have demonstrated activity against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents in the amide linkage enhances this activity .

- Anticancer : Compounds with similar structures have been evaluated for their anticancer properties, showing promising results in inhibiting tumor growth in vitro .

The mechanisms through which this compound exerts its effects may involve:

- Inhibition of Enzymatic Activity : Certain derivatives act as inhibitors of enzymes such as cyclooxygenase (COX), which is pivotal in the inflammatory process.

- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Case Study 1: Anti-inflammatory Activity

A study evaluated several pyrazole derivatives for their anti-inflammatory properties. The compound exhibited an inhibition rate of up to 85% for TNF-α production at a concentration of 10 µM, indicating strong anti-inflammatory potential compared to controls .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of pyrazole derivatives against common pathogens. The results demonstrated that specific modifications in the structure significantly enhanced antibacterial efficacy against Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Research Findings Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 2-(1-ethyl-5-methyl-1H-pyrazole-3-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

- Methodological Answer : The compound can be synthesized via coupling reactions between pyrazole-3-carboxylic acid derivatives and substituted benzothiophene precursors. A typical procedure involves refluxing the benzothiophene-3-carboxylate intermediate with 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid in the presence of coupling agents like EDCI/HOBt or DCC/DMAP in anhydrous dichloromethane (DCM) for 12–24 hours . Purification is achieved via column chromatography using ethyl acetate/hexane gradients (3:7 to 1:1 v/v), followed by recrystallization from ethanol. Yield optimization (60–75%) requires strict control of reaction stoichiometry and moisture exclusion .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the benzothiophene and pyrazole substituents. For example, the methyl group at position 6 of the benzothiophene ring appears as a triplet (~δ 1.2 ppm) in ¹H NMR, while the pyrazole ethyl group shows a quartet near δ 1.4 ppm (CH₂) and a triplet at δ 3.6 ppm (N–CH₂). High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight (expected [M+H]⁺ ~403.18 Da) . X-ray crystallography may resolve stereochemical ambiguities in the tetrahydrobenzothiophene ring .

Advanced Research Questions

Q. How can reaction yields be improved during the amidation step between the pyrazole and benzothiophene moieties?

- Methodological Answer : Yield optimization requires evaluating coupling agents and solvents. For example, substituting EDCI with DCC in DCM increases amidation efficiency by reducing side reactions. Adding 4-dimethylaminopyridine (DMAP) as a catalyst (10 mol%) improves activation of the carboxylic acid. Solvent screening (e.g., THF vs. DCM) and microwave-assisted synthesis (60°C, 30 min) can reduce reaction time while maintaining yields >80% . Monitoring reaction progress via TLC (silica gel, UV detection) ensures timely termination to prevent decomposition .

Q. What strategies resolve contradictory solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Contradictions arise from polymorphic forms or residual solvents. Systematic solubility profiling in solvents like DMSO, methanol, and chloroform at 25°C and 40°C clarifies trends. For instance, the compound may exhibit higher solubility in chloroform (15 mg/mL) due to benzothiophene hydrophobicity, but DMSO solubility (~25 mg/mL) suggests partial polarity from the amide group . Differential Scanning Calorimetry (DSC) identifies polymorphs, while ¹H NMR in deuterated solvents detects residual ethyl acetate or DCM, which can skew solubility measurements .

Q. How do substituent modifications on the pyrazole ring influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with varying pyrazole substituents (e.g., replacing ethyl with propyl or cyclopropyl). Biological assays (e.g., enzyme inhibition or cell viability tests) compare activity. For example, replacing the 1-ethyl group with a bulkier substituent may enhance binding affinity to kinase targets by 20–30%, as observed in related pyrazole-benzothiophene hybrids . Computational docking (AutoDock Vina) predicts binding modes, guiding rational design .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in NMR data between synthetic batches?

- Methodological Answer : Batch inconsistencies often stem from residual solvents or tautomerism in the pyrazole ring. Compare ¹H NMR spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts. For tautomerism (e.g., pyrazole NH vs. keto-enol forms), 2D NMR (HSQC, HMBC) confirms connectivity. LC-MS purity checks (>98%) rule out impurities, while repeating recrystallization in hexane/ethyl acetate (1:3) ensures consistent crystal packing .

Comparative Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.